molecular formula C22H44O3S B12219837 Thiophene, tetrahydro-3-(octadecyloxy)-, 1,1-dioxide CAS No. 13415-41-3

Thiophene, tetrahydro-3-(octadecyloxy)-, 1,1-dioxide

Cat. No.: B12219837
CAS No.: 13415-41-3
M. Wt: 388.6 g/mol
InChI Key: MVFKZKKZEDBEOF-UHFFFAOYSA-N
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Description

Thiophene, tetrahydro-3-(octadecyloxy)-, 1,1-dioxide is a sulfone derivative of tetrahydrothiophene with a long-chain octadecyloxy (C18H37O-) substituent at the 3-position. The compound’s structure comprises a saturated five-membered sulfur-containing ring, where the sulfur atom is oxidized to a sulfone group (1,1-dioxide), enhancing its polarity and stability.

Properties

CAS No.

13415-41-3

Molecular Formula

C22H44O3S

Molecular Weight

388.6 g/mol

IUPAC Name

3-octadecoxythiolane 1,1-dioxide

InChI

InChI=1S/C22H44O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-25-22-18-20-26(23,24)21-22/h22H,2-21H2,1H3

InChI Key

MVFKZKKZEDBEOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1CCS(=O)(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene, tetrahydro-3-(octadecyloxy)-, 1,1-dioxide typically involves the oxidation of thiophene derivatives. One common method is the use of oxidizing agents such as hydrogen peroxide in the presence of trifluoroacetic acid to achieve the desired 1,1-dioxide functional group . Other oxidants like dimethyldioxirane and meta-chloroperoxybenzoic acid can also be employed to obtain the 1,1-dioxide product .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidant and reaction conditions can be optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Thiophene, tetrahydro-3-(octadecyloxy)-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state products.

    Reduction: Reduction reactions can convert the 1,1-dioxide group back to the parent thiophene.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Higher oxidation state thiophene derivatives.

    Reduction: Parent thiophene compound.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

Thiophene, tetrahydro-3-(octadecyloxy)-, 1,1-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene, tetrahydro-3-(octadecyloxy)-, 1,1-dioxide involves its interaction with molecular targets and pathways. The presence of the 1,1-dioxide group can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Features

Key structural variations among thiophene 1,1-dioxide derivatives arise from substituent type, position, and chain length:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
Thiophene, tetrahydro-3-(octadecyloxy)-, 1,1-dioxide Octadecyloxy (3) C22H42O3S 386.63 Highly lipophilic; electron-donating ether group stabilizes ring
Thiophene, tetrahydro-3-methyl-, 1,1-dioxide Methyl (3) C5H10O2S 134.20 Moderate polarity; higher solubility in polar solvents
3-Bromotetrahydrothiophene 1,1-dioxide Bromo (3) C4H7BrO2S 223.07 Reactive due to bromine leaving group; used in nucleophilic substitutions
Thiophene, 2,5-dihydro-3-[(octylthio)methyl]-, 1,1-dioxide (Octylthio)methyl (3) C13H24O2S2 276.46 Thioether group introduces flexibility; moderate lipophilicity

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., octadecyloxy, methyl) reduce electrophilic reactivity but enhance thermal stability. Bromine substituents increase reactivity in substitution reactions .
  • Ring Saturation : Fully saturated tetrahydro derivatives (e.g., octadecyloxy, methyl) exhibit reduced aromaticity compared to dihydro analogs, favoring Diels-Alder reactions .

Solubility and Physicochemical Behavior

  • Octadecyloxy Derivative: The long alkyl chain renders it highly lipophilic, with negligible water solubility. Likely forms micelles in nonpolar solvents, making it suitable for surfactant applications .
  • Methyl Derivative: Smaller substituent allows moderate solubility in polar solvents (e.g., ethanol, THF), facilitating use as a synthetic intermediate .
  • Bromo Derivative : Moderate solubility in halogenated solvents (e.g., dichloromethane); reactivity limits stability in aqueous environments .

Research Findings and Trends

  • Electronic Tuning : Substituents like octadecyloxy reduce the electron-deficiency of the sulfone group, altering optoelectronic properties. Stille coupling () enables precise functionalization for materials science applications .
  • Theoretical Insights: Computational studies confirm the non-aromatic nature of thiophene dioxides, with reactivity influenced by substituent electronic effects. Octadecyloxy’s electron-donating character may slow Diels-Alder reactions compared to electron-withdrawing groups .

Biological Activity

Thiophene, tetrahydro-3-(octadecyloxy)-, 1,1-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Overview of Thiophene Derivatives

Thiophenes are sulfur-containing five-membered ring compounds known for their unique chemical properties. The compound features an octadecyloxy group and a 1,1-dioxide functional group, which may influence its biological interactions and therapeutic potential.

Synthesis of Thiophene Derivatives

The synthesis of thiophene derivatives typically involves oxidation reactions. For this compound, common methods include:

  • Oxidation with Hydrogen Peroxide : This method often requires trifluoroacetic acid as a catalyst.
  • Substitution Reactions : Electrophilic and nucleophilic substitutions can occur at the thiophene ring, allowing for the introduction of various functional groups.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of thiophene derivatives. For instance, compounds structurally similar to this compound have shown significant antioxidant activity comparable to ascorbic acid. The total antioxidant capacity (TAC) was evaluated using the phosphomolybdenum method in various studies, indicating that these compounds could be promising candidates for treating oxidative stress-related diseases .

Table 1: Antioxidant Activity Comparison

CompoundTAC (Ascorbic Acid Equivalent)
Thiophene Derivative 10.85 mmol/g
Thiophene Derivative 20.78 mmol/g
Ascorbic Acid1.00 mmol/g

Antibacterial Activity

Thiophene derivatives have also been evaluated for their antibacterial properties against various pathogens. Studies demonstrated that these compounds exhibited activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, as well as Gram-positive bacteria like Staphylococcus aureus. The mechanisms of action are believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antibacterial Activity Results

PathogenMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
Klebsiella pneumoniae40 µg/mL
Staphylococcus aureus30 µg/mL

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Antioxidant Mechanism : It may scavenge free radicals and inhibit lipid peroxidation.
  • Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis and function by interacting with key enzymes involved in these processes.

Case Studies

In one notable study involving molecular docking simulations, researchers investigated the binding affinity of thiophene derivatives to the Keap1 protein. This protein plays a crucial role in cellular antioxidant defense mechanisms. The results indicated that certain thiophene derivatives could effectively bind to Keap1, suggesting a potential pathway for enhancing cellular resistance to oxidative stress .

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